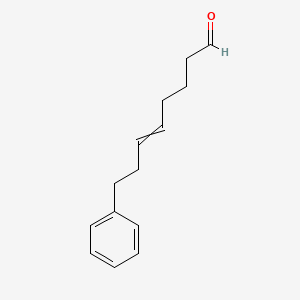

8-Phenyloct-5-enal

Description

Significance and Context of α,β-Unsaturated Aldehydes in Advanced Organic Synthesis

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. fiveable.mewikipedia.org This structural arrangement imparts unique reactivity, making them exceptionally valuable in organic synthesis. The conjugation creates a system where resonance stabilization influences the molecule's reactivity, rendering the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. fiveable.me This capacity to form new carbon-carbon bonds is a cornerstone of molecular construction. fiveable.mepressbooks.pub

These compounds serve as key "building blocks" for the synthesis of complex natural products and other functionally rich molecules. nih.gov Their utility is further expanded by the dual reactivity of the aldehyde group itself, which can undergo a separate set of transformations. pressbooks.pub The development of catalytic methods, including organocatalysis, has provided chemists with powerful tools to control the stereochemistry of reactions involving α,β-unsaturated aldehydes, leading to the synthesis of specific isomers of desired products. mdpi.com The selective hydrogenation of the carbon-carbon double bond or the carbonyl group is another area of intense research, as it allows for the creation of saturated aldehydes or allylic alcohols, respectively, which are important in the fragrance and pharmaceutical industries. tandfonline.com

Overview of Research Trajectories for Long-Chain Phenyl-Substituted Enal Architectures

Long-chain aldehydes containing a phenyl group, such as 8-Phenyloct-5-enal, represent a specific sub-class of α,β-unsaturated aldehydes with distinct properties. The presence of the phenyl group can influence the electronic properties of the conjugated system and provide a handle for further functionalization. Research in this area often focuses on developing new synthetic methodologies to access these structures. For instance, olefin metathesis has emerged as a powerful technique for constructing long-chain enals. rsc.orgnih.gov

Studies have explored the synthesis and reactions of various phenyl-substituted enals. For example, 2-arylsubstituted 2-propenals are recognized as valuable synthetic intermediates. nih.govmdpi.com Furthermore, research into the catalytic reactions of these architectures is a vibrant field. Domino reactions, where multiple bond-forming events occur in a single pot, have been developed for the efficient synthesis of complex heterocyclic systems from phenyl-substituted aldehydes. researchgate.net The investigation of long-lived carbocations bearing phenyl substituents provides fundamental insights into reaction mechanisms and intermediate stability. nih.gov The development of enantioselective methods is also a key research trajectory, aiming to produce single-enantiomer products for applications in medicine and materials science. nih.govacs.org

Scope and Objectives of Academic Investigations Focused on this compound

While extensive research on the broad class of α,β-unsaturated aldehydes is well-documented, specific academic investigations focusing solely on this compound are less prevalent in the mainstream literature. However, its structure suggests several potential avenues of research. The synthesis of this compound itself is a relevant objective, with one master's thesis describing its preparation from 7-Methoxy-6-methyl-8-phenyloct-5-en-1-ol. pitt.edu Another study reports its synthesis via olefin metathesis. nih.govresearchgate.net

Academic investigations would likely aim to explore its reactivity in key organic transformations. This could include its participation in:

Cyclization Reactions: The eight-carbon chain provides the potential for intramolecular reactions, forming cyclic structures which are common motifs in natural products. For example, iodocyclization of similar homoallylic alcohols is a known transformation. researchgate.net

Conjugate Addition Reactions: Studying the addition of various nucleophiles to the β-position of the enal system would be fundamental to understanding its synthetic utility. Rhodium complexes have been used as catalysts for the selective conjugate reduction of similar α,β-unsaturated aldehydes. organic-chemistry.org

Domino Reactions: Its bifunctional nature makes it an ideal candidate for designing domino sequences to rapidly build molecular complexity. researchgate.net

Asymmetric Catalysis: Developing methods for the enantioselective transformation of this compound would be a significant goal, leading to chiral building blocks.

The physical and chemical properties of this compound and its derivatives, such as (E)-3-hydroxy-8-phenyloct-5-enal, are also of interest and are cataloged in chemical databases. nih.gov

Below is a table summarizing the key structural features of this compound and the corresponding research implications.

| Structural Feature | Research Implication | Potential Applications |

| α,β-Unsaturated Aldehyde | Site for conjugate additions, cycloadditions, and selective reductions. | Synthesis of complex organic molecules. |

| Long Alkyl Chain (Octenal) | Potential for intramolecular cyclization reactions. | Formation of cyclic compounds, natural product synthesis. |

| Terminal Phenyl Group | Influences electronic properties, serves as a site for further functionalization. | Fine-tuning reactivity, synthesis of aromatic-containing targets. |

A second table outlines potential synthetic routes and transformations that could be the focus of academic study for this compound.

| Reaction Type | Description | Representative Catalyst/Reagent |

| Olefin Metathesis | Cross-metathesis to form the C5-C6 double bond. | Ruthenium-based catalysts (e.g., Grubbs catalysts). |

| Oxidation | Oxidation of the corresponding alcohol to the aldehyde. | SO3·pyridine (B92270) complex, Dess-Martin periodinane. |

| Conjugate Reduction | Selective reduction of the C=C bond to form the saturated aldehyde. | Rhodium(bisoxazolinylphenyl) complexes. |

| Cyclization | Intramolecular reaction to form cyclic ethers or carbocycles. | Electrophilic halogen sources (e.g., I2, NBS). |

Structure

3D Structure

Properties

CAS No. |

835597-90-5 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

8-phenyloct-5-enal |

InChI |

InChI=1S/C14H18O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h1,3,5,7-8,11-13H,2,4,6,9-10H2 |

InChI Key |

VZHWXDBKAAMISX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Phenyloct 5 Enal and Its Structural Analogues

Strategies for Carbon-Carbon Bond Formation in Unsaturated Molecular Scaffolds

The creation of the specific unsaturated backbone of 8-phenyloct-5-enal relies on robust and selective carbon-carbon bond-forming reactions. Olefin metathesis has emerged as a powerful tool for this purpose, alongside classical methods involving alkyne precursors.

Olefin Metathesis Approaches

Olefin metathesis is a versatile reaction that involves the redistribution of carbon-carbon double bonds. semanticscholar.org It has become a cornerstone of modern organic synthesis due to the development of well-defined, functional group-tolerant catalysts, particularly those based on ruthenium. mdpi.comresearchgate.net Both ring-closing metathesis (RCM) and cross-metathesis (CM) are relevant strategies for constructing unsaturated aldehydes and their precursors.

Ring-closing metathesis is a powerful method for the synthesis of cyclic compounds, including unsaturated heterocycles. northwestern.eduresearchgate.netacs.orgnih.gov While not directly applicable to the linear structure of this compound, the principles of RCM, especially its application to functionalized dienes, inform the broader utility of metathesis. northwestern.edu Performing RCM in aqueous emulsions is a green chemistry approach that can facilitate catalyst recovery and reuse. This technique often employs water-soluble catalyst variants or surfactant-based systems to create micelles where the reaction occurs.

Cross-metathesis (CM) is a highly effective intermolecular reaction for the synthesis of new olefins from two different starting alkenes. organic-chemistry.org This strategy is directly applicable to the synthesis of long-chain unsaturated aldehydes like this compound. A plausible route would involve the cross-metathesis of a terminal alkene, such as 6-phenyl-1-hexene, with an α,β-unsaturated aldehyde like acrolein or a protected derivative thereof. researchgate.net

The success of CM reactions often depends on the relative reactivity of the olefin partners to control selectivity and minimize unwanted homodimerization. organic-chemistry.org The choice of catalyst is crucial for achieving high yields and desired stereoselectivity (E/Z isomerism) of the resulting double bond. researchgate.net For instance, the synthesis of α,β-unsaturated acetals, which can be readily hydrolyzed to the corresponding aldehydes, has been achieved with excellent Z-selectivity using advanced ruthenium catalysts. researchgate.net A general scheme for the synthesis of an unsaturated aldehyde via cross-metathesis is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Terminal Alkene | Acrolein Derivative | Ruthenium Catalyst | Unsaturated Aldehyde |

| 6-phenyl-1-hexene | Acrolein | Grubbs II | 8-phenyloct-2,5-dienal |

This table illustrates a hypothetical cross-metathesis reaction for the synthesis of a related unsaturated aldehyde.

A related approach involves the cross-metathesis of an allylic alcohol with an α,β-unsaturated ester, followed by oxidation of the resulting alcohol and subsequent functional group manipulations to yield the target enal. acs.orgnih.govnih.gov

The evolution of ruthenium-based metathesis catalysts has been pivotal in expanding the scope of olefin metathesis. researchgate.net First-generation Grubbs catalysts, while effective, have been largely superseded by second- and third-generation catalysts featuring N-heterocyclic carbene (NHC) ligands. mdpi.commdpi.com These advanced catalysts exhibit enhanced activity, stability, and functional group tolerance. mdpi.comnih.gov

For the synthesis of Z-olefins, which are often challenging to obtain selectively, specialized ruthenium catalysts have been developed. nih.govacs.org These catalysts often feature chelating ligands or specific steric environments around the metal center that favor the formation of the cis-isomer. acs.org The choice between different generations and variations of Grubbs and Hoveyda-Grubbs catalysts can significantly influence the outcome of a cross-metathesis reaction, affecting yield, selectivity, and catalyst turnover numbers. nih.govnih.gov

| Catalyst Generation | Key Features | Typical Applications |

| First-Generation Grubbs | Bis(phosphine) ruthenium complex | General olefin metathesis |

| Second-Generation Grubbs | One phosphine (B1218219) replaced by an NHC ligand | Higher activity and broader substrate scope |

| Hoveyda-Grubbs Catalysts | Chelating isopropoxystyrene ligand | Increased stability and recyclability |

| Z-Selective Catalysts | Modified NHC and ancillary ligands | High selectivity for cis-alkenes |

Alkyne-based Precursor Functionalization (e.g., utilizing 8-phenyloct-5-yn-1-yl derivatives)

A classical and reliable approach to the stereospecific synthesis of alkenes involves the partial reduction of an alkyne precursor. This method offers excellent control over the geometry of the resulting double bond. The synthesis of this compound can be envisioned from an 8-phenyloct-5-yn-1-ol precursor.

The synthesis would proceed in two key steps:

Partial Reduction of the Alkyne: The internal alkyne in 8-phenyloct-5-yn-1-ol is selectively reduced to a cis-alkene. This is commonly achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate (B86663) poisoned with lead acetate (B1210297) and quinoline), under a hydrogen atmosphere. mdpi.com This heterogeneous catalyst facilitates the syn-addition of hydrogen across the triple bond, yielding the (Z)-alkene, (Z)-8-phenyloct-5-en-1-ol, with high stereoselectivity. mdpi.comresearchgate.netresearchgate.net

Oxidation of the Alcohol: The resulting primary alcohol, (Z)-8-phenyloct-5-en-1-ol, is then oxidized to the corresponding aldehyde. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are employed. Common methods include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or the use of pyridinium (B92312) chlorochromate (PCC). acs.orgnih.govnih.govacs.org Both methods are known for their high efficiency in converting primary alcohols to aldehydes while being compatible with the existing double bond. nih.govnih.gov

| Step | Reaction | Reagents | Product |

| 1 | Partial Alkyne Reduction | H₂, Lindlar's Catalyst | (Z)-8-phenyloct-5-en-1-ol |

| 2 | Alcohol Oxidation | PCC or Swern Reagents | (Z)-8-phenyloct-5-enal |

Aldehyde Functionalization and Homologation Reactions

Another approach to functionalizing aldehydes is through α-substitution. For example, organocatalytic Mannich condensation can be used to introduce substituents at the α-position of α,β-unsaturated aldehydes. This can be a key step in the synthesis of more complex structural analogues.

Selective Reduction of Ester Precursors (e.g., employing Diisobutylaluminium hydride)

The partial reduction of an ester to an aldehyde is a delicate transformation, as over-reduction to the primary alcohol is a common side reaction. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose due to its steric bulk and electrophilic nature, which allow for controlled hydride delivery. masterorganicchemistry.comyoutube.com

The reaction is typically carried out at low temperatures, such as -78 °C, to stabilize the hemiacetal intermediate formed after the initial hydride attack. nih.gov This intermediate is stable at low temperatures but would be further reduced to the alcohol at higher temperatures. An aqueous workup then hydrolyzes the intermediate to afford the desired aldehyde. The general mechanism involves the coordination of the Lewis acidic aluminum center of DIBAL-H to the carbonyl oxygen of the ester. This is followed by an intramolecular hydride transfer to the carbonyl carbon.

A general procedure for the DIBAL-H reduction of an ester precursor to an aldehyde is as follows: The ester is dissolved in an inert solvent like diethyl ether or toluene (B28343) and cooled to -78°C. A solution of DIBAL-H (typically 1.0-1.2 equivalents) is then added dropwise. The reaction is stirred at this low temperature for a period of time before being quenched, often with methanol, followed by an aqueous solution like saturated ammonium (B1175870) chloride or Rochelle's salt.

| Reagent | Typical Conditions | Key Features |

| Diisobutylaluminium hydride (DIBAL-H) | Inert solvent (e.g., Toluene, Diethyl ether), Low temperature (-78 °C), 1.0-1.2 equivalents | Sterically hindered, prevents over-reduction to the alcohol, compatible with many functional groups. |

Controlled Oxidation Reactions (e.g., using SO3·pyridine (B92270) complex, PCC)

The synthesis of this compound can also be achieved through the controlled oxidation of the corresponding primary alcohol, 8-phenyloct-5-en-1-ol. Reagents such as the sulfur trioxide pyridine complex (in the Parikh-Doering oxidation) and pyridinium chlorochromate (PCC) are effective for this transformation, as they are mild enough to prevent over-oxidation to the carboxylic acid.

The Parikh-Doering oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by the SO3·pyridine complex. wikipedia.orgchem-station.com This method is advantageous as it can be performed at or near room temperature, avoiding the need for cryogenic conditions. wikipedia.org The reaction mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an elimination reaction mediated by a base (like triethylamine) to yield the aldehyde.

Pyridinium chlorochromate (PCC) is another selective oxidant that converts primary alcohols to aldehydes efficiently. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM). The absence of water is crucial to prevent the formation of a hydrate (B1144303) from the aldehyde product, which could be further oxidized.

| Reagent | Typical Conditions | Key Features |

| SO3·pyridine complex (Parikh-Doering) | DMSO, CH2Cl2, Et3N, 0 °C to room temperature | Mild conditions, avoids cryogenic temperatures. |

| Pyridinium chlorochromate (PCC) | CH2Cl2, Anhydrous conditions | Selective for aldehyde formation, avoids over-oxidation. |

Stereochemical Control in this compound and Derivative Synthesis

Regioselectivity and Geometric Stereoselectivity in Olefin Formation

The position and geometry of the double bond in this compound are critical structural features. The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds with good control over the location of the new bond. wikipedia.org The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-isomer, is highly dependent on the nature of the ylide. quora.com

Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) typically lead to the formation of the (Z)-alkene with high selectivity. This is attributed to the kinetic control of the reaction, where the irreversible formation of the cis-oxaphosphetane intermediate is favored. youtube.com

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally result in the (E)-alkene as the major product. In this case, the initial steps of the reaction are reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate. wikipedia.org

Semi-stabilized ylides (where the R group is an aryl group) often give mixtures of (E)- and (Z)-isomers. wikipedia.org

For the synthesis of this compound, the choice of the appropriate Wittig reagent and reaction conditions is therefore crucial for controlling the geometry of the C5-C6 double bond.

| Ylide Type | Major Product | Mechanistic Control |

| Non-stabilized | (Z)-alkene | Kinetic |

| Stabilized | (E)-alkene | Thermodynamic |

| Semi-stabilized | Mixture of (E) and (Z) | Variable |

Diastereoselective Synthetic Pathways for Functionalized Enals

Implementation of Green Chemistry Principles in this compound Synthesis

Utilization of Aqueous Reaction Media

One of the core principles of green chemistry is the use of environmentally benign solvents. Water is an ideal solvent in this regard due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are traditionally carried out in organic solvents, there is a growing interest in adapting these for aqueous media.

For the synthesis of unsaturated aldehydes, certain reactions like the Wittig reaction have been shown to proceed effectively in water, sometimes even with accelerated reaction rates. google.com This can be particularly effective for reactions involving hydrophobic reactants, where the hydrophobic effect can drive the association of the reactants. The use of aqueous bases, such as sodium bicarbonate, can further enhance the green credentials of such a synthesis. google.com The development of synthetic routes for this compound that utilize water as a solvent would represent a significant step towards a more sustainable manufacturing process.

Application of Enabling Technologies (e.g., Ultrasound, Microwave Irradiation)

The synthesis of this compound and its structural analogues can be significantly enhanced through the application of enabling technologies such as microwave irradiation and ultrasound. These techniques offer substantial advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved energy efficiency, aligning with the principles of green chemistry. nih.govoatext.comajchem-a.com

Microwave-Assisted Organic Synthesis (MAOS):

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating a wide range of reactions. ajchem-a.com The process involves the direct heating of polar molecules and ions through dielectric heating, resulting in a rapid and uniform temperature increase throughout the reaction mixture. This localized heating can lead to reaction rates that are orders of magnitude faster than those achieved with conventional oil baths or heating mantles. nih.gov

For the synthesis of unsaturated aldehydes, microwave assistance has been successfully applied to several key chemical transformations. The Knoevenagel condensation, a crucial method for forming carbon-carbon double bonds, is one such example. Studies have shown that the reaction between various aromatic aldehydes and active methylene (B1212753) compounds, like cyanoacetamide, can be completed in as little as 30-60 seconds under solvent-free microwave irradiation, yielding α,β-unsaturated products in excellent yields (81-99%). oatext.com This approach minimizes the use of volatile organic solvents and simplifies product isolation. oatext.com

Similarly, the aldol (B89426) condensation, a vital reaction for producing larger, more complex aldehydes used in the fragrance industry, benefits significantly from microwave heating. For instance, the synthesis of jasmine aldehyde and α-hexyl cinnamaldehyde (B126680) has been achieved through a microwave-assisted, solvent-free organocatalytic cross-aldol condensation, demonstrating the industrial applicability of this technology for fragrance compounds. rsc.org

The following table summarizes the findings from various studies on microwave-assisted synthesis of unsaturated aldehydes and related compounds.

| Aldehyde/Precursor | Reaction Type | Catalyst/Reagents | Solvent | Power/Temp. | Time | Yield (%) | Reference |

| Various aromatic aldehydes | Knoevenagel Condensation | Ammonium acetate | Solvent-free | 160-320 W | 30-60 s | 81-99 | oatext.com |

| Various phenolic aldehydes | Knoevenagel-Doebner | Piperidine, Malonic acid | DMF | 90 °C | 30 min | 85-97 | frontiersin.org |

| Heptanal and Benzaldehyde (for Jasmine aldehyde) | Cross-Aldol Condensation | Pyrrolidine | Solvent-free | - | - | - | rsc.org |

| Various aromatic aldehydes | Allylation | Allyltributylstannane, Bi(OTf)₃·4H₂O | - | 160 °C | 5 min | Good-Exc. | organic-chemistry.org |

| Various anilines, aldehydes, and styrene | Povarov-type reaction | p-sulfonic acid calix researchgate.netarene | Neat | 200 °C | 20-25 min | 40-68 | nih.gov |

Ultrasound-Assisted Synthesis (Sonochemistry):

The application of high-frequency sound waves (typically >20 kHz) to a reaction mixture, a field known as sonochemistry, can induce chemical reactions and enhance reaction rates. taylorfrancis.commdpi.com This phenomenon is attributed to acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid. The collapse of these bubbles generates localized "hot spots" with transient high temperatures (up to 5000 K) and pressures (up to 1000 atm), creating unique conditions for chemical reactivity. taylorfrancis.com

In the context of synthesizing aldehydes, ultrasound has proven effective in promoting oxidation reactions. For example, the oxidation of various alcohols to their corresponding aldehydes has been achieved with high yields using catalysts like alumina-supported chromium trioxide (CrO₃/Al₂O₃) under solvent-less ultrasonic irradiation. nih.gov This method often prevents over-oxidation to carboxylic acids, a common side reaction in conventional oxidation protocols. nih.gov The use of ultrasound can significantly increase the yield of aldehydes compared to reactions conducted without irradiation. nih.gov

Furthermore, sonochemistry can facilitate condensation reactions. The synthesis of quinazolinones from o-aminobenzamides and aldehydes proceeds rapidly (in 15 minutes) at ambient temperature and pressure under ultrasound irradiation, without the need for a metal catalyst. rsc.org This highlights the potential of ultrasound to drive reactions under milder conditions.

Below is a table detailing research findings on the ultrasound-assisted synthesis of aldehydes and related heterocyclic compounds.

| Product Type/Reaction | Reactants | Catalyst/Reagents | Solvent | Frequency/Power | Time | Yield (%) | Reference |

| Aldehydes (from alcohols) | Various alcohols | A-CQDs/W, H₂O₂ | Water | - | - | up to 93 | nih.gov |

| Quinazolinones | o-aminobenzamides, aldehydes | None | - | - | 15 min | Mod-Exc. | rsc.org |

| Tetrahydrobenzo[a]xanthen-11-ones | Aldehydes, dimedone, 2-naphthol | CoFe₂O₄/OCMC/Cu (BDC) nanocomposites | EtOH/Water | 30 kHz | 10-15 min | 83-96 | nih.gov |

| Alcohols (from aldehydes) | Aldehydes | Sodium borohydride (B1222165) | - | - | 10 min | 77-95 | ugm.ac.id |

| (E)-1,3-diphenyl-2-propen-1-one (Chalcone) | Aldehydes, ketones | - | - | - | Short | Quant. |

Chemical Reactivity and Mechanistic Investigations of 8 Phenyloct 5 Enal

Electrophilic and Nucleophilic Pathways Involving the Enal Moiety

The enal moiety in 8-phenyloct-5-enal is a classic example of an α,β-unsaturated carbonyl system, which presents two electrophilic centers: the carbonyl carbon and the β-carbon. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attack. wikipedia.org

Resonance structures of the enal moiety illustrate the delocalization of electron density, which results in a partial positive charge on both the carbonyl carbon and the β-carbon. pressbooks.pub This electronic distribution is key to understanding the regioselectivity of nucleophilic additions.

The outcome of the reaction, whether it proceeds via a 1,2- or 1,4-addition pathway, is influenced by several factors, including the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl group due to the more localized positive charge on the carbonyl carbon. In contrast, softer nucleophiles, like organocuprates, typically undergo 1,4-addition (Michael addition) to the β-carbon. pressbooks.pubnumberanalytics.com

The electrophilicity of the enal system also allows for electrophilic attack on the carbon-carbon double bond. Reactions such as halogenation (with X₂) and hydrohalogenation (with HX) can occur, leading to the formation of di- and mono-halogenated products, respectively. wikipedia.org The regioselectivity of these additions is generally governed by Markovnikov's rule, although the presence of the electron-withdrawing aldehyde group can influence the stability of the carbocation intermediate. wikipedia.org

Radical and Radical Cation Chemistry of Unsaturated Aldehydes

The unsaturated system in this compound and its derivatives is also amenable to reactions involving radical and radical cation intermediates. These reactive species can be generated through various methods, including photoinitiated electron transfer, and participate in unique cyclization and fragmentation pathways.

Photoinitiated Electron Transfer (PET) Processes in Enal Activation

Photoinitiated electron transfer (PET) is a mild and effective method for generating radical cations from neutral organic molecules. In the context of enal activation, PET typically involves the excitation of a photosensitizer, which then engages in an electron transfer cascade with the enal substrate. pitt.edu

A common PET setup might involve a sensitizer (B1316253) like N-methylquinolinium hexafluorophosphate (B91526) (NMQPF₆) and a co-sensitizer such as toluene (B28343). Upon irradiation, the sensitizer is excited and accepts an electron from the co-sensitizer. The resulting co-sensitizer radical cation then oxidizes the enal substrate, in this case, a derivative of this compound, to its corresponding radical cation, regenerating the co-sensitizer. pitt.edu This process initiates a catalytic cycle where one photon can lead to the transformation of multiple substrate molecules.

Electron Transfer Initiated Cyclization (ETIC) Reactions

Electron Transfer Initiated Cyclization (ETIC) reactions are powerful transformations that can be triggered by the formation of a radical cation. In the case of suitably substituted derivatives of this compound, ETIC can lead to the formation of cyclic structures. pitt.edu

For example, a derivative of this compound has been shown to undergo an ETIC reaction to form a tetrahydropyran (B127337) ring system. This process is initiated by the selective activation of a carbon-carbon sigma bond, leading to a radical cation intermediate. This intermediate then undergoes cleavage and subsequent intramolecular nucleophilic attack by an oxygen atom to form the cyclized product. pitt.edu These reactions can be initiated either through ground-state activation with chemical oxidants or via photoinitiated single electron transfer. pitt.edu

Radical Cation Cleavage and Subsequent Fragmentation Pathways

Once formed, radical cations of molecules like this compound can undergo a variety of fragmentation reactions. A common pathway is the cleavage of a bond to form a radical and a cation. The regioselectivity of this cleavage is often dictated by the relative stability of the resulting fragments. pitt.edu

In the context of the ETIC reactions of this compound derivatives, the radical cation can fragment to produce a benzyl (B1604629) radical and an oxocarbenium ion. This is followed by nucleophilic ring closure to yield the final cyclized product. Alternatively, the ring closure can precede the fragmentation of the benzylic bond. pitt.edu

Reactivity of Enol Ether Radical Cations

While this compound itself is an enal, the study of enol ether radical cations provides valuable insights into the reactivity of related unsaturated systems. Enol ethers are electron-rich olefins that, upon single electron transfer (SET) oxidation, form highly electrophilic radical cations. pitt.edu

These enol ether radical cations are susceptible to attack by a wide range of nucleophiles. For instance, the addition of molecular oxygen can lead to the formation of a dioxetane intermediate, which can then cleave to yield a ketone and an ester. pitt.edu This reactivity highlights the umpolung, or reversal of polarity, that occurs upon oxidation, transforming the nucleophilic enol ether into an electrophilic radical cation. pitt.edu

Catalytic Transformations Involving this compound as a Substrate

The aldehyde and alkene functionalities in this compound make it a versatile substrate for a variety of catalytic transformations. These reactions can selectively target one or both of these functional groups, leading to a diverse array of products.

Catalytic hydrogenation is a fundamental transformation for unsaturated aldehydes. Depending on the catalyst and reaction conditions, it is possible to achieve selective reduction of the carbon-carbon double bond, the aldehyde, or both. For instance, platinum-based catalysts, sometimes modified with other metals like tin, have been used for the stereoselective hydrogenation of terpenes, which share structural similarities with this compound. rsc.org High-entropy alloy nanoparticles have also been shown to be effective for the selective hydrogenation of similar substrates. masterorganicchemistry.com

Organocatalysis represents another important avenue for the transformation of α,β-unsaturated aldehydes. Chiral secondary amines can act as catalysts to activate enals towards enantioselective conjugate addition reactions. organic-chemistry.orgacs.org This approach, which often proceeds through the formation of a dienamine intermediate, allows for the asymmetric functionalization at the γ-position of the enal. acs.orgrsc.org N-heterocyclic carbenes (NHCs) can also catalyze reactions of enals, often through an umpolung strategy where the normally electrophilic β-carbon becomes nucleophilic. nih.govacs.orgorganic-chemistry.org

Palladium-catalyzed reactions are also highly relevant. For example, palladium catalysts have been employed in the oxidative cyclization of alkenols to form substituted tetrahydrofurans, a transformation that could be envisaged for a reduced form of this compound. nih.gov

Below is a table summarizing some of the key reactive sites and potential transformations of this compound.

| Reactive Site | Type of Reaction | Potential Reagents/Catalysts | Expected Outcome |

| Carbonyl Carbon (C1) | 1,2-Nucleophilic Addition | Organolithium, Grignard Reagents | Secondary Alcohol |

| β-Carbon (C3) | 1,4-Nucleophilic Addition (Michael Addition) | Organocuprates, Enolates | Functionalized Aldehyde |

| C=C Double Bond | Electrophilic Addition | HX, X₂ | Halogenated Aldehyde |

| C=C Double Bond | Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Saturated Aldehyde |

| Aldehyde | Catalytic Hydrogenation | H₂, Pt/C | Phenyl Octanol |

| Enal System | Organocatalysis | Chiral Amines, NHCs | Asymmetric Functionalization |

| Enal System | Cycloaddition Reactions | Dienes (Diels-Alder) | Cyclic Adducts |

Chromium-Catalyzed Reactions (e.g., Ketyl Radical Generation and Coupling)

Chromium-catalyzed reactions offer a mild and effective method for the formation of transient ketyl radicals from aliphatic aldehydes like this compound. nih.govrsc.org This process, often facilitated by a bipyridine-ligated Cr(II) complex, enables the coupling of these radicals with other unsaturated moieties, such as alkynes, to stereoselectively form products like E-exocyclic allyl alcohols. nih.govrsc.org The reaction mechanism is thought to initiate with a single electron transfer from the chromium complex to the aldehyde, generating a ketyl radical. nih.gov This is followed by annulation and transmetalation to yield the final product. nih.gov

The use of chromium catalysis is advantageous due to its cost-effectiveness and high functional group tolerance under mild conditions. rsc.org While various metal catalysts have been explored, chromium(II) chloride has shown remarkable efficiency in promoting these transformations. nih.gov The development of chromium-catalyzed asymmetric ketyl radical coupling reactions is an area of ongoing research, aiming to produce enantio-enriched products. researchgate.net These methods provide a valuable strategy for constructing complex molecules from readily available starting materials. nih.govrsc.org

Palladium-Catalyzed Oxidative Cyclization–Redox Relay Reactions

Palladium catalysis has been instrumental in the development of oxidative cyclization and redox-relay reactions involving unsaturated aldehydes and alcohols. apexmolecular.comslideshare.net The redox-relay Heck reaction, in particular, allows for the remote functionalization of acyclic alkenols, leading to the formation of aldehydes and ketones with remotely located stereocenters. apexmolecular.comslideshare.net This is achieved through a series of migratory insertion and β-hydride elimination steps, effectively "walking" the palladium catalyst along the carbon chain. apexmolecular.com

In the context of this compound, which contains both an aldehyde and an alkene, palladium-catalyzed oxidative cyclization can be employed to synthesize cyclic structures. A notable application is the synthesis of highly substituted tetrahydrofurans through a tandem oxidative cyclization–redox relay process. acs.org These reactions often utilize a Pd(II) catalyst and an oxidant, and can be influenced by factors such as solvent and the presence of chiral ligands to achieve high enantioselectivity. apexmolecular.comnih.gov The ability to control the regioselectivity of these reactions is crucial, and research has shown that it can be influenced by the electronic nature of the substrate and the reaction conditions. nih.gov

Organocatalytic Formal Allylation of α-Branched Aldehydes

Organocatalysis provides a transition-metal-free approach for the functionalization of aldehydes. Specifically, the asymmetric α-allylation of α-branched aldehydes can be achieved using chiral primary amino acid organocatalysts. organic-chemistry.org This reaction proceeds via the formation of an enamine intermediate, which then undergoes an SN2-type reaction with an allyl halide. organic-chemistry.org This method is effective for creating chiral quaternary carbon stereocenters with high enantioselectivity. organic-chemistry.org

While the direct application to this compound is not explicitly detailed in the provided context, the principles of organocatalytic α-functionalization are relevant. For an α-branched aldehyde, this method allows for the introduction of an allyl group, which is a valuable synthetic handle for further transformations. organic-chemistry.org The reaction conditions are typically mild, often using an aqueous solution of a weak base, making it an environmentally benign process. organic-chemistry.org

Intramolecular Cyclization Reactions

Dissociative Cyclization Pathways and Product Formation

The intramolecular cyclization of unsaturated compounds like this compound can proceed through various pathways, including dissociative mechanisms. pitt.edu In such pathways, a radical cation intermediate is formed, which can then undergo cleavage followed by intramolecular nucleophilic attack to form the cyclized product. pitt.edu This method allows for the generation of highly reactive intermediates under mild conditions. pitt.edu

The specific products formed depend on the nature of the substrate and the reaction conditions. For instance, the cyclization of a substrate with a side chain can lead to di-substituted ring systems. pitt.edu The stereochemistry of the products can often be predicted based on transition state models. pitt.edu

Synthesis of Oxygen Heterocycles (e.g., Tetrahydropyrans, Tetrahydrofurans)

The intramolecular cyclization of unsaturated alcohols and aldehydes is a powerful method for the synthesis of oxygen heterocycles such as tetrahydropyrans and tetrahydrofurans. These structural motifs are present in numerous natural products. acs.orgwgtn.ac.nz

Palladium-catalyzed tandem oxidative cyclization–redox relay reactions have been successfully employed for the diastereoselective synthesis of highly substituted tetrahydrofurans from unsaturated alcohols. acs.org The regioselectivity of these cyclizations, such as 5-exo versus 6-endo, can be controlled. In some cases, intramolecular hydrogen bonding can enhance both diastereoselectivity and reactivity. acs.org Iodoetherification is another method used for the synthesis of β-iodotetrahydrofurans from homoallylic alcohols, which proceeds with high efficiency and stereoselectivity. researchgate.net The synthesis of tetrahydropyrans can be achieved through methods like O-Michael conjugate addition and metal-catalyzed heterocyclization. wgtn.ac.nz

Chemo- and Regioselectivity Considerations in Complex Molecular Transformations

In the synthesis of complex molecules utilizing substrates like this compound, achieving high chemo- and regioselectivity is a primary challenge. The presence of multiple reactive sites, such as the aldehyde and the alkene, necessitates precise control over the reaction conditions to favor the desired transformation.

For instance, in palladium-catalyzed reactions, the choice of catalyst, ligands, and solvent can significantly influence whether the reaction proceeds at the aldehyde, the alkene, or involves a tandem process. nih.gov In intramolecular cyclizations, the regioselectivity (e.g., formation of a five-membered versus a six-membered ring) is a critical consideration. nih.gov Factors such as the nature of the catalyst and the substrate's functional groups can dictate the cyclization pathway. nih.gov For example, rhodium(III) catalysis might favor a 5-exo-dig carbocyclization, while copper(I) catalysis could lead to a 6-endo-dig cyclization for the same substrate. nih.gov The development of catalyst-controlled selective reactions is therefore a key area of research to enable the efficient and predictable synthesis of complex target molecules. nih.gov

Applications of 8 Phenyloct 5 Enal As a Building Block in Complex Molecular Synthesis

Role as a Precursor in the Synthesis of Natural Products

While no direct total synthesis of a natural product using 8-phenyloct-5-enal as a key precursor has been documented in readily available literature, its structural motifs are present in various natural products. The true utility of this building block is demonstrated by the synthesis of functionalized tetrahydropyran (B127337) rings, which are core structures in numerous biologically active natural products. pitt.edu The strategic placement of substituents on the alkyl chain of this compound derivatives provides a "handle" for further functionalization, paving the way for the synthesis of diverse natural products. pitt.edu

Utility as an Intermediate in the Construction of Advanced Organic Scaffolds

The application of this compound derivatives in the construction of advanced organic scaffolds is best exemplified by the synthesis of substituted tetrahydropyran rings through an Electron Transfer Initiated Cyclization (ETIC) reaction. pitt.edu This method utilizes the selective activation of carbon-carbon sigma bonds to generate highly reactive radical cation intermediates. pitt.edu These intermediates then undergo intramolecular cyclization, where the nucleophilic portion of the molecule attacks the radical cation to form the cyclized product. pitt.edu

In the case of a substituted derivative, 7-methoxy-6-methyl-8-phenyloct-5-enal, this reaction leads to the formation of a methyl ketone substituted tetrahydropyran ring. pitt.edu The addition of side chains at various positions along the alkyl backbone of the substrate can result in di-substituted tetrahydropyran rings with aliphatic, alkoxy, and siloxy groups. pitt.edu The stereochemistry of these products can be predicted based on transition state models. pitt.edu

Table 1: Synthesis of a Substituted Tetrahydropyran Ring

| Starting Material | Reaction Type | Key Feature | Resulting Scaffold |

| 7-Methoxy-6-methyl-8-phenyloct-5-enal | Electron Transfer Initiated Cyclization (ETIC) | C-C s-bond activation | Methyl ketone substituted tetrahydropyran |

This table illustrates the utility of a substituted this compound in generating a complex heterocyclic scaffold.

Design and Implementation of Tandem Reactions and One-Pot Protocols

The structure of this compound and its derivatives is well-suited for the design of tandem reactions, which enhance molecular complexity in a single step while minimizing waste. pitt.edu The ETIC reaction itself is a tandem process. pitt.edu Furthermore, with appropriate substrate design, the product of an ETIC reaction can serve as a substrate for a subsequent photoinitiated reaction within the same pot. pitt.edu The ability to achieve multiple transformations in a one-pot protocol is a significant advantage in modern organic synthesis, as it eliminates the need for the isolation and purification of reactive intermediates. pitt.edunih.gov

The concept of a one-pot process is central to improving the efficiency of chemical syntheses. Such procedures can involve multiple bond-forming steps in a single vessel, thereby reducing the consumption of solvents and energy. mdpi.com While a specific one-pot protocol starting directly from this compound is not detailed, the principles of tandem reactions involving similar substrates are well-established. wikipedia.org

Development of Highly Functionalized Molecules with Tailored Structural Features

The ETIC reaction of this compound derivatives is a powerful method for generating highly functionalized molecules. pitt.edu The mild and selective nature of the photoinitiated electron transfer conditions makes this approach compatible with a wide range of sensitive functional groups. pitt.edu This method generates highly reactive intermediates in a controlled manner, which is ideal for the synthesis of complex and highly functionalized molecules. pitt.edu

The versatility of this approach is further highlighted by the ability to introduce various substituents at different positions of the starting material. These substituents can be carried through the cyclization to yield products with tailored structural features, such as side chains containing aliphatic, alkoxy, and siloxy groups. pitt.edu The chemoselectivity and neutral reaction conditions of these transformations make them highly desirable in the synthesis of molecules with specific, pre-designed functionalities. pitt.edu

Advanced Characterization Methodologies in 8 Phenyloct 5 Enal Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 8-phenyloct-5-enal. mdpi.comlibretexts.org By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework. mdpi.comlibretexts.org

¹H NMR spectra offer critical insights into the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, characteristic signals are observed that correspond to the aldehydic proton, olefinic protons, methylene (B1212753) groups, and the protons of the phenyl ring. nih.govresearchgate.net The chemical shift (δ) of the aldehydic proton, for instance, typically appears in a distinct downfield region. nih.govresearchgate.net The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, reveal the number of adjacent protons, allowing for the piecing together of the carbon skeleton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. acs.orgacs.org Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment (e.g., aldehydic carbonyl, olefinic, aliphatic, or aromatic). pitt.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

A complete assignment of all proton and carbon signals is often achieved using two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.com These experiments reveal correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |

| This compound | ¹H | 9.51 | d, J = 7.9 |

| ¹H | 6.85 | dt, J = 15.6, 6.8 | |

| ¹H | 6.12 | ddt, J = 15.6, 7.9, 1.5 | |

| ¹H | 2.39–2.28 | m | |

| (E)-7-Methoxy-6-methyl-8-phenyloct-5-enal | ¹H | 7.35-7.24 (5H) | m |

| ¹H | 5.19 (1H) | t, J = 6.6 | |

| ¹³C | 139.0, 133.5, 129.4, 129.2, 128.0, 125.9 | ||

| 3,5-diphenylhex-5-enal | ¹H | 9.56 | t, J = 2.0 |

| ¹H | 7.43 – 7.24 (7H) | m |

Note: This table presents a selection of reported NMR data for this compound and structurally similar compounds to illustrate typical chemical shifts and multiplicities. nih.govresearchgate.netpitt.edursc.org Data is for illustrative purposes and specific values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the confident determination of its elemental formula. acs.orgpitt.edu This is a critical step in confirming the identity of this compound.

The fragmentation pattern observed in the mass spectrum can also offer structural clues. The molecule may break apart in predictable ways upon ionization, and the resulting fragment ions can be analyzed to deduce the structure of the original molecule.

Chromatographic Methods for Separation, Purification, and Analytical Quantification

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for its quantitative analysis.

Column Chromatography is a fundamental purification technique used to separate this compound from starting materials, byproducts, and other impurities. clockss.orgresearchgate.net The crude product mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. clockss.orgresearchgate.net By using an appropriate solvent system (eluent), compounds with different polarities will move through the column at different rates, allowing for their separation and collection as purified fractions. The choice of eluent, often a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is optimized to achieve the best separation. clockss.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.orgnih.gov In GC, the sample is vaporized and passed through a long, thin column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. nih.govresearchgate.net This technique is highly effective for analyzing the purity of this compound and for identifying and quantifying volatile impurities.

Supercritical Fluid Chromatography (SFC) is a less common but powerful chromatographic technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and efficiency for certain separations and is an alternative method that could be applied to the purification and analysis of this compound.

Table 2: Chromatographic Methods in the Study of this compound and Related Compounds

| Technique | Stationary Phase | Eluent/Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures clockss.orgacs.org | Purification clockss.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Various capillary columns | Inert carrier gas (e.g., Helium) | Purity analysis, identification of volatile components rsc.orgnih.gov |

This table summarizes common chromatographic techniques and conditions used in the purification and analysis of this compound and similar organic compounds.

Computational and Theoretical Studies of 8 Phenyloct 5 Enal and Its Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. mdpi.comwikipedia.org It is a quantum mechanical method used to determine the properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org DFT is widely applied to elucidate complex reaction mechanisms, providing a quantitative picture of the energy changes that occur as reactants transform into products. pku.edu.cnchem8.org

For 8-phenyloct-5-enal, DFT calculations can map the potential energy surface for various potential transformations, such as intramolecular cycloadditions. nih.govnih.gov Such calculations identify the structures of reactants, products, and any intermediates, as well as the transition states that connect them. researchgate.netresearchgate.net The primary output of these calculations is the relative energies of these species, which allows for the determination of key thermodynamic and kinetic parameters.

Table 1: Illustrative DFT-Calculated Energetic Data for a Hypothetical Intramolecular Reaction of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 | Transition State for Cyclization | +25.4 |

| Intermediate | Cyclized Intermediate | -5.2 |

| TS2 | Transition State for Rearrangement | +15.8 |

| Product | Final Bicyclic Product | -12.7 |

Note: This table presents hypothetical data based on typical values from DFT studies on similar intramolecular reactions to illustrate the type of information generated.

Transition State Modeling and Prediction of Stereochemical Outcomes

One of the most powerful applications of computational chemistry is the prediction of stereoselectivity in chemical reactions. chegg.com For molecules like this compound that can form products with multiple stereocenters, understanding the factors that control the stereochemical outcome is crucial. Transition state modeling is the key to this understanding. pitt.edu

When a reaction can produce two or more stereoisomers (e.g., cis/trans isomers or enantiomers), each pathway proceeds through its own unique transition state. According to transition state theory, the ratio of the products formed is determined by the difference in the free energies of these competing transition states (the Curtin-Hammett principle). The product that is formed via the lower-energy transition state will be the major product. beilstein-journals.org

Computational methods, particularly DFT, can accurately model the three-dimensional structures and calculate the energies of these competing transition states. beilstein-journals.org For intramolecular reactions, such as the cyclization of this compound, the geometry of the transition state is constrained by the tether connecting the reacting functional groups. illinoisstate.edu By analyzing the steric and electronic interactions within different possible transition state conformations, researchers can predict which stereoisomer will be favored. For example, computational studies on related systems have shown how reversible isomerization of an intermediate, proceeding through a specific transition state, is critical for determining the final product's stereochemistry. nottingham.ac.uk This predictive capability is a significant advantage in designing synthetic routes to complex molecules with high stereocontrol. pitt.eduillinoisstate.edu

Table 2: Example of Transition State Energies Predicting Stereochemical Outcome for a Hypothetical Cyclization of this compound

| Transition State | Leads to Product | Calculated Energy (kcal/mol) | Predicted Product Ratio |

| TS-A (exo) | trans-Product | 22.5 | 95 |

| TS-B (endo) | cis-Product | 24.3 | 5 |

Note: This table is illustrative. The energy difference of 1.8 kcal/mol between the two transition states leads to a predicted diastereomeric ratio of approximately 95:5 at room temperature.

Electronic Structure Analysis and Prediction of Reactivity Profiles (e.g., Electron Density Distribution in Enol Ethers)

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational analysis can provide detailed information about electron distribution, orbital energies, and other electronic properties that dictate how a molecule will behave in a chemical reaction.

For this compound, the aldehyde functionality can exist in tautomeric equilibrium with its enol or, in the presence of an alcohol and catalyst, form an enol ether. Enol ethers are known to be highly reactive functional groups. pitt.edu Their reactivity stems from the electron-rich carbon-carbon double bond, which is readily susceptible to attack by electrophiles. Computational methods can quantify this reactivity by calculating the electron density at various points in the molecule.

For instance, analysis of an enol ether derived from this compound would show a high concentration of electron density on the β-carbon of the original aldehyde, making it a prime target for electrophilic addition. Furthermore, the oxidation of enol ethers can generate highly reactive radical cation intermediates. pitt.edu These intermediates can undergo a variety of subsequent reactions, including intramolecular cyclizations. pitt.eduthieme-connect.de Understanding the stability and electronic distribution of these radical cations is key to predicting the course of such reactions. DFT calculations can model these open-shell species and map out their subsequent reaction pathways. This analysis of the electronic structure provides a predictive framework for the molecule's reactivity profile, guiding the choice of reagents and reaction conditions to achieve a desired transformation.

Table 3: Hypothetical Calculated Mulliken Charges on Key Atoms of an Enol Ether Derived from this compound

| Atom | Description | Calculated Charge (a.u.) | Predicted Reactivity |

| Cα | Carbon adjacent to oxygen | +0.15 | Electrophilic |

| Cβ | Terminal carbon of the enol ether | -0.35 | Nucleophilic (site of electrophilic attack) |

| O | Enol ether oxygen | -0.40 | Nucleophilic / Lewis basic site |

| C5 | Alkene carbon | -0.12 | Nucleophilic |

| C6 | Alkene carbon | -0.11 | Nucleophilic |

Note: This table shows hypothetical charge distribution data for an illustrative methyl enol ether of this compound. Negative values indicate higher electron density and nucleophilic character.

Derivatives and Analogues of 8 Phenyloct 5 Enal: Synthesis and Structure Reactivity Relationships

Structural Modifications of the Phenyl Moiety and their Impact on Reactivity

Attaching electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carboxyl (-COOH) groups, to the phenyl ring decreases the electron density on the conjugated π-system. stackexchange.com This reduction can lower the reactivity of the alkene toward electrophilic attack. stackexchange.com In studies on analogous systems, the introduction of p-carboxy or p-sulfo substituents was found to decrease biological activity in most cases. nih.gov Research on other compound series has similarly shown that phenyl rings substituted with electron-withdrawing groups can lead to a significant decrease in activity. nih.gov

Conversely, the presence of electron-donating groups (EDGs), like methoxy (B1213986) (-OMe) or hydroxyl (-OH), on the phenyl ring increases the electron density through the resonance effect (+R). stackexchange.com This enhancement can make the C=C double bond more nucleophilic and thus more reactive towards electrophiles. stackexchange.com For instance, in related xanthine (B1682287) compounds, an 8-(p-hydroxyphenyl) substituent was shown to be significantly more potent than the unsubstituted phenyl analogue. nih.gov

Table 1: Predicted Impact of Phenyl Substituents on the Reactivity of 8-Phenyloct-5-enal Analogues

| Substituent Type | Example | Position | Predicted Effect on Alkene Reactivity | Rationale |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OH, -OMe | para | Increase | Increases electron density of the π-system through resonance, making the alkene more nucleophilic. stackexchange.comnih.gov |

| Electron-Withdrawing (EWG) | -NO₂, -COOH | para | Decrease | Decreases electron density of the π-system through resonance and induction, making the alkene less nucleophilic. stackexchange.comnih.gov |

Variations in the Alkene Position and Geometric Isomerism (e.g., (E)-3-hydroxy-8-phenyloct-5-enal)

The position and geometry of the carbon-carbon double bond are critical determinants of a molecule's stability and reactivity. The native this compound possesses a γ,δ-double bond relative to the aldehyde. Such unsaturated aldehydes can be prone to isomerization, often migrating to form the more thermodynamically stable, conjugated α,β-unsaturated isomer, particularly under basic or acidic conditions. scholaris.ca

Synthetic strategies can be employed to control the position and geometry of the alkene. For example, iridium(I)-catalyzed olefin isomerization has been used in similar systems to convert di(allyl) ethers into specific allyl vinyl ethers, which can then undergo highly diastereoselective rearrangements. pitt.edu This highlights the potential for controlled isomerization to access specific isomers that might not be favored thermodynamically.

The synthesis of specific geometric isomers, such as the (E)-isomer of a derivative, is a common objective in organic synthesis. pitt.edu The synthesis of related structures like (E)-3-hydroxy-8-phenyloct-5-enal involves stereoselective reactions. For instance, organocatalyzed aldol (B89426) reactions can be used to create 3-hydroxy products with high enantioselectivity. researchgate.net Furthermore, methods for creating related β-hydroxy alkenes with high syn-selectivity have been developed, demonstrating precise control over the stereochemistry of both the alcohol and the alkene. wwu.edu

Aldehyde Group Modifications and Transformations (e.g., to alcohols, esters)

The aldehyde group is one of the most versatile functional groups in organic chemistry, serving as a gateway to numerous other functionalities. In derivatives of this compound, this group can be readily transformed.

A primary transformation is the reduction of the aldehyde to a primary alcohol. This can be achieved with high efficiency using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and diisobutylaluminium hydride (DIBAL-H). pitt.eduacs.org In one documented case involving a substituted this compound derivative, the aldehyde was successfully converted to the corresponding alcohol. pitt.edu Grignard reagents can also be used, which results in the formation of a secondary alcohol. pitt.edu

Conversely, the aldehyde can be oxidized to a carboxylic acid. This transformation can be accomplished using various oxidizing agents. The resulting carboxylic acid can then be subjected to esterification with an alcohol under acidic conditions to yield the corresponding ester. These transformations significantly broaden the range of accessible analogues from the parent aldehyde.

Table 2: Common Transformations of the Aldehyde Group

| Transformation | Product Functional Group | Reagents |

|---|---|---|

| Reduction | Primary Alcohol | NaBH₄, DIBAL-H |

| Reductive Alkylation | Secondary Alcohol | Grignard Reagents (R-MgBr) |

| Oxidation | Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄), PCC (milder) |

Synthesis of Highly Functionalized Analogues and Substituted Enals

The scaffold of this compound is a valuable starting point for the construction of more complex and highly functionalized molecules. Modern synthetic methods allow for the introduction of multiple stereocenters and diverse functional groups with a high degree of control.

Domino reactions, or cascade reactions, are particularly powerful for this purpose. For example, an organocatalytic double Michael reaction followed by an aldol condensation using a related enal has been used to construct complex polycyclic structures—specifically octahydronaphthalene derivatives—in a single pot with high diastereoselectivity and enantioselectivity. rsc.org

Another sophisticated strategy involves an iridium-catalyzed isomerization combined with a Claisen rearrangement. pitt.edu This sequence, applied to di(allyl) ether precursors, can generate 2,3-disubstituted 4-pentenal (B109682) derivatives with excellent control over both relative and absolute stereochemistry. pitt.edu Furthermore, electron transfer initiated cyclization (ETIC) reactions have been developed to convert enol ethers into highly functionalized, substituted tetrahydropyran (B127337) rings. pitt.edu These advanced methodologies transform simple enals into valuable intermediates for the synthesis of complex targets. pitt.edupitt.edursc.org

Investigation of Substituent Patterns on Reaction Selectivity and Efficiency

The placement and nature of substituents on the this compound framework can profoundly influence the selectivity (chemo-, regio-, and stereo-) and efficiency of subsequent reactions. By carefully choosing substituents, chemists can guide a reaction toward a desired outcome.

Substituents on the phenyl ring can impact stereoselectivity. In certain aldol reactions, substrates bearing electron-withdrawing groups on an aromatic ring have been shown to yield higher enantioselectivities than those with electron-donating groups. researchgate.net This demonstrates a clear electronic influence on the transition state of the reaction, which dictates the stereochemical outcome.

The substitution pattern along the alkyl chain also plays a crucial role. The introduction of side chains can lead to di-substituted products with specific cis/trans stereochemistry, which can be predicted based on transition state models. pitt.edu In rearrangement reactions, the substitution pattern dictates the diastereoselectivity, with syn-2,3-dialkyl products often being formed with high stereocontrol. pitt.edu Even the biological target selectivity can be tuned; in related xanthine analogues, changing alkyl substituents from methyl to propyl was found to increase selectivity for A1 adenosine (B11128) receptors over A2 receptors. nih.gov This fine-tuning of selectivity through substituent modification is a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 8 Phenyloct 5 Enal

Development of Novel and More Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research on 8-phenyloct-5-enal should prioritize the development of environmentally benign and efficient synthetic routes.

One promising avenue is the expansion of aqueous olefin metathesis reactions. nih.govresearchgate.net Research has demonstrated the potential of conducting metathesis in water emulsion systems, which can reduce the reliance on hazardous organic solvents. nih.govresearchgate.net Future work could focus on optimizing catalyst systems, perhaps utilizing ruthenium catalysts with lipophilic ligands, to improve efficiency and broaden the substrate scope for the synthesis of this compound and its derivatives in aqueous media. nih.gov Investigating the use of enabling techniques such as ultrasound and microwave irradiation in these aqueous systems could further enhance reaction rates and yields. nih.govresearchgate.net

Another area ripe for exploration is the development of novel catalytic tandem reactions. For instance, palladium-catalyzed tandem oxidative cyclization–redox relay reactions have been shown to be effective for creating complex molecular architectures from related unsaturated alcohols. acs.org Adapting such methodologies for the direct and stereoselective synthesis of functionalized this compound precursors from simpler starting materials would be a significant advancement. This could involve designing substrates with strategically placed functional groups that facilitate efficient and selective cyclization and functional group manipulation in a single pot. acs.org

Elucidation of Underexplored Complex Reaction Mechanisms

A deeper mechanistic understanding of the reactions involving this compound and related α,β-unsaturated aldehydes is crucial for the rational design of new synthetic strategies and for controlling reaction outcomes.

Electron Transfer Initiated Cyclization (ETIC) reactions represent a powerful method for constructing cyclic systems. pitt.edu While the general principle of generating radical cation intermediates is understood, the subtle factors that govern the stereochemistry and efficiency of these cyclizations, particularly for substrates like this compound, warrant further investigation. pitt.edu Future studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling to map out the potential energy surfaces of these reactions. This could provide insights into the transition state geometries and the factors influencing the cis/trans stereoselectivity of the resulting products. pitt.edu

Furthermore, the chemoselectivity of reactions involving the dual reactivity of the aldehyde and the alkene functionalities in this compound is a complex issue. Computational studies on simpler α,β-unsaturated aldehydes have shown that the selectivity of radical additions can be determined by the subsequent electron transfer step rather than the initial radical attack. nih.gov Expanding such computational analyses to more complex systems like this compound could help in predicting and controlling whether a reaction will proceed via a 1,2-addition to the carbonyl or a 1,4-conjugate addition to the alkene. nih.gov Similarly, computational studies on Diels-Alder reactions have revealed that the choice of catalyst (Brønsted vs. Lewis acid) can reverse the chemoselectivity. mdpi.com Investigating these effects for Diels-Alder reactions involving this compound could unlock new synthetic pathways.

Expansion of Applications in Diverse Target-Oriented Synthetic Endeavors

Target-oriented synthesis remains a primary driver of innovation in organic chemistry. beilstein-journals.org this compound and its derivatives are valuable building blocks for the synthesis of complex and biologically relevant molecules.

One area for expansion is the synthesis of highly substituted tetrahydrofurans. Palladium-catalyzed tandem oxidative cyclization reactions of similar unsaturated alcohols have been successfully employed to create these motifs with good diastereoselectivity. acs.org Future research could focus on applying these methods to precursors of this compound to access a wider range of substituted tetrahydrofurans, which are common structural units in many natural products.

The application of this compound in the synthesis of pharmaceutical compounds is another promising direction. For example, related olefin metathesis reactions have been used in the synthesis of a sildenafil (B151) (Viagra) derivative. nih.govresearchgate.net Exploring the use of this compound as a key intermediate in the synthesis of other medicinally important molecules could lead to more efficient and convergent synthetic routes.

Furthermore, the principles of concept-driven synthesis, such as biomimetic and cascade reactions, can be applied to unlock the full potential of this compound. beilstein-journals.org Designing multi-step, one-pot reactions that utilize the unique reactivity of this compound could lead to the rapid assembly of complex molecular scaffolds. For instance, a cascade reaction could be envisioned where an initial reaction at the aldehyde is followed by an intramolecular cyclization involving the alkene, leading to the formation of intricate polycyclic systems.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool for modern synthetic chemists. mdpi.comresearchgate.netaanda.orgaanda.org For this compound, advanced computational modeling can play a significant role in predicting reactivity, understanding reaction mechanisms, and designing novel synthetic strategies.

Density Functional Theory (DFT) and ab initio methods can be employed to study the mechanisms of various reactions involving this compound in detail. researchgate.net For example, computational analysis of the unimolecular elimination of α,β-unsaturated aldehydes has helped to distinguish between one-step and two-step reaction pathways. researchgate.net Similar studies on this compound could provide valuable insights into its thermal stability and potential decomposition pathways.

Computational modeling can also be used to predict the stereochemical outcome of reactions. For palladium-catalyzed cyclization reactions, computational studies have suggested that conformational constraints in the transition state, induced by intramolecular hydrogen bonding, can enhance diastereoselectivity. acs.org Applying these models to reactions of this compound precursors could allow for the rational design of substrates that favor the formation of a single diastereomer.

Q & A

Basic: What are the standard synthetic routes for 8-Phenyloct-5-enal, and how can experimental reproducibility be ensured?

Methodological Answer:

Synthesis typically involves olefin metathesis or Wittig reactions to introduce the α,β-unsaturated aldehyde moiety. Key steps include controlling stereochemistry at the C5 double bond and ensuring aldehyde stability under reaction conditions. To ensure reproducibility:

- Document precise stoichiometry, catalyst loading, and reaction times.

- Include purification methods (e.g., column chromatography gradients, distillation parameters).

- Validate purity via NMR (e.g., absence of residual solvents) and HPLC (≥95% purity).

- Reference established protocols for analogous aldehydes and cross-check with spectral databases .

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved during characterization?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or conformational dynamics. Address discrepancies by:

- Repeating analyses under standardized conditions (e.g., deuterated solvents, controlled temperature).

- Using 2D NMR (COSY, HSQC) to confirm proton assignments and coupling constants.

- Comparing experimental IR carbonyl stretches (~1680–1720 cm⁻¹) with computational simulations (DFT/B3LYP) to rule out ketone impurities.

- Cross-referencing with literature data for structurally similar α,β-unsaturated aldehydes .

Basic: What analytical techniques are critical for confirming the identity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR : Confirm aldehyde proton (δ 9.5–10.5 ppm) and conjugated double bond (J ≈ 15–16 Hz for trans-configuration).

- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z calculated via exact mass).

- FT-IR : Validate aldehyde C=O stretch and conjugated C=C absorption bands.

- Elemental Analysis : Match experimental C/H ratios to theoretical values (±0.3% tolerance).

- Report all data with error margins and reference standards .

Advanced: How should researchers design experiments to investigate the kinetic vs. thermodynamic control in this compound synthesis?

Methodological Answer:

- Variable Screening : Test reaction temperatures (e.g., 0°C to 80°C) and times to isolate intermediates.

- Quenching Studies : Use rapid cooling/TLC monitoring to trap kinetic products.

- Computational Modeling : Calculate activation energies (ΔG‡) for competing pathways (e.g., Gaussian or ORCA software).

- Isomer Ratios : Quantify via GC-MS or chiral HPLC. Publish raw data and statistical significance (p < 0.05) to support conclusions .

Basic: What are the best practices for reporting crystallographic data of this compound derivatives?

Methodological Answer:

- Deposit CIF files in public databases (e.g., CCDC) with full refinement parameters (R-factors, residual density).

- Report bond lengths/angles for the aldehyde group and phenyl ring dihedral angles.

- Disclose disorder handling and thermal ellipsoid plots.

- Cross-validate with powder XRD to confirm phase purity .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental reactivity of this compound?

Methodological Answer:

- Model Refinement : Use higher-level theory (e.g., CCSD(T)/DFT-D3) to account for dispersion forces.

- Solvent Effects : Include implicit/explicit solvent models (e.g., SMD, COSMO-RS) in simulations.

- Experimental Controls : Repeat reactions under inert atmospheres to rule out oxidation.

- Error Analysis : Quantify uncertainties in computational vs. experimental activation barriers (±2 kcal/mol threshold) .

Basic: What ethical and data-sharing considerations apply when publishing studies on this compound?

Methodological Answer:

- Adhere to FAIR principles: Ensure data are Findable, Accessible, Interoperable, and Reusable.

- Share raw spectra, crystallographic data, and synthetic protocols via repositories (e.g., Zenodo, Figshare).

- Obtain informed consent if human/animal studies are involved.

- Comply with GDPR or institutional guidelines for sensitive data .

Advanced: How can mechanistic studies differentiate between radical vs. polar pathways in this compound reactions?

Methodological Answer:

- Radical Traps : Add TEMPO or BHT to quench radical intermediates; monitor reaction progress via EPR.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps.

- Kinetic Isotope Effects (KIE) : Compare rates with protiated vs. deuterated substrates.

- Computational Evidence : Identify transition states with radical vs. ionic character using NBO analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products